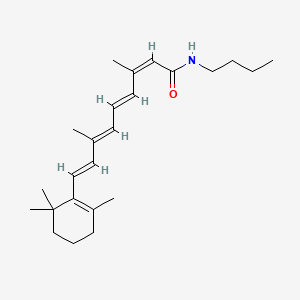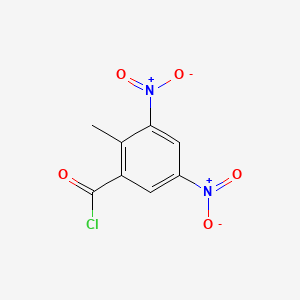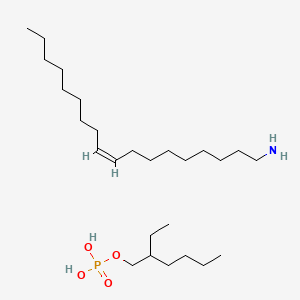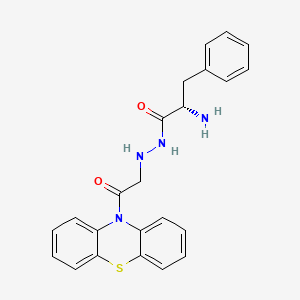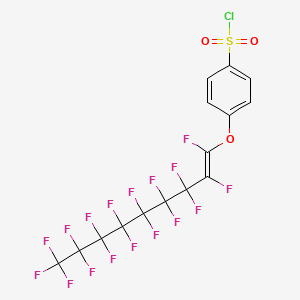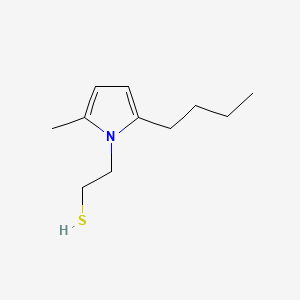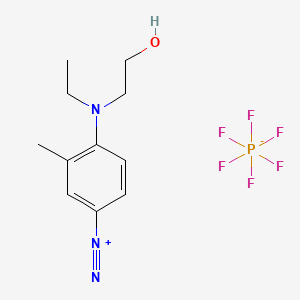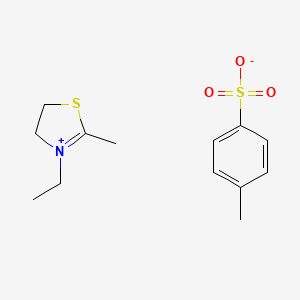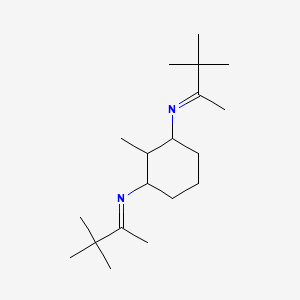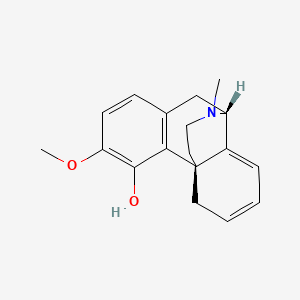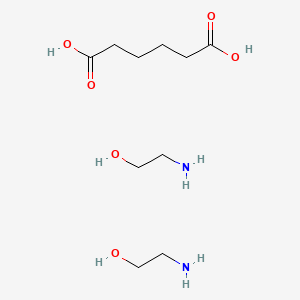
Einecs 246-370-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 246-370-9, also known as 4-nonylphenol (branched), is a chemical compound that belongs to the family of alkylphenols. It is characterized by the presence of a phenol group substituted with a branched nonyl group. This compound is widely used in various industrial applications due to its surfactant properties.
准备方法
Synthetic Routes and Reaction Conditions
4-nonylphenol (branched) is typically synthesized through the alkylation of phenol with nonene, a branched alkene. The reaction is catalyzed by an acid, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H5OH+C9H18→C6H4(C9H19)OH
Industrial Production Methods
In industrial settings, the production of 4-nonylphenol (branched) involves large-scale alkylation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
4-nonylphenol (branched) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of nonylphenol alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
科学研究应用
4-nonylphenol (branched) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.
Medicine: Investigated for its potential effects on human health, particularly in relation to hormone disruption.
Industry: Used in the production of detergents, plastics, and other industrial products due to its surfactant properties.
作用机制
The mechanism of action of 4-nonylphenol (branched) involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological effects, particularly in aquatic organisms exposed to the compound in the environment.
相似化合物的比较
Similar Compounds
Nonylphenol: A linear isomer of 4-nonylphenol (branched) with similar surfactant properties.
Octylphenol: Another alkylphenol with a shorter alkyl chain, used in similar applications.
Dodecylphenol: An alkylphenol with a longer alkyl chain, also used as a surfactant.
Uniqueness
4-nonylphenol (branched) is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, reactivity, and interaction with biological systems, making it a compound of particular interest in both industrial and environmental contexts.
属性
CAS 编号 |
24625-16-9 |
|---|---|
分子式 |
C10H24N2O6 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-aminoethanol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.2C2H7NO/c7-5(8)3-1-2-4-6(9)10;2*3-1-2-4/h1-4H2,(H,7,8)(H,9,10);2*4H,1-3H2 |
InChI 键 |
PHNYVRDRHAKZGK-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


